molecular formula C10H12ClNO4S B2543711 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide CAS No. 446838-45-5

2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide

Cat. No.: B2543711
CAS No.: 446838-45-5
M. Wt: 277.72
InChI Key: IZCGHWURQBAIDG-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for preparing 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide are not widely documented in publicly available sources. it is typically synthesized through organic synthesis techniques involving the chlorination of acetamide derivatives and subsequent sulfonylation . Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.

    Sulfonylation Reactions: The ethanesulfonyl group can participate in further sulfonylation reactions.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide is not well-documented. it is believed to interact with specific molecular targets, potentially including enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide include other acetamide derivatives and sulfonylated phenols. These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and applications .

Properties

IUPAC Name

2-chloro-N-(4-ethylsulfonyl-2-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-2-17(15,16)7-3-4-8(9(13)5-7)12-10(14)6-11/h3-5,13H,2,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCGHWURQBAIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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